

Assessing the Accuracy of Thiofulminic Acid Bond Angle Calculations: A Comparative Guide

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Compound of Interest

Compound Name: Thiofulminic acid

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For researchers, scientists, and drug development professionals, an accurate understanding of molecular geometry is paramount. This guide provides a detailed comparison of experimentally determined and theoretically calculated bond angles of **thiofulminic acid** (HCNS), a molecule of interest in astrochemistry and theoretical chemistry. By presenting quantitative data, experimental protocols, and computational methodologies, this document aims to offer a clear assessment of the accuracy of current computational models.

Thiofulminic acid, a sulfur-containing analogue of fulminic acid, possesses a linear heavy-atom backbone. The precise determination of its bond angles is crucial for understanding its chemical reactivity and for benchmarking the accuracy of theoretical chemistry models. This guide compares the experimentally measured bond angles with those obtained from ab initio quantum chemical calculations.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the experimentally determined and theoretically calculated bond angles for **thiofulminic acid**.

Bond Angle	Experimental Value (Microwave Spectroscopy)	Theoretical Value (CCSD(T)/cc-pCVQZ)
$\angle(\text{H-C-N})$	177.3°	180.0°
$\angle(\text{C-N-S})$	179.5°	180.0°

Experimental Protocol: Microwave Spectroscopy

The experimental bond angles of **thiofulminic acid** were determined using rotational spectroscopy, a high-resolution technique that probes the quantized rotational energy levels of molecules in the gas phase.

Methodology:

- **Sample Preparation:** **Thiofulminic acid** was produced in a supersonic jet expansion by a discharge of a gas mixture containing hydrogen sulfide (H_2S) and acetonitrile (CH_3CN) in an inert buffer gas. This method generates the transient HCNS molecule in a cold, low-pressure environment suitable for high-resolution spectroscopy.
- **Microwave Spectroscopy:** The rotational spectrum of the generated **thiofulminic acid** was measured using a pulsed-jet Fourier transform microwave (FTMW) spectrometer. Molecules in the jet are excited by a microwave pulse, and the subsequent free induction decay is recorded and Fourier transformed to obtain the spectrum.
- **Data Analysis:** The measured rotational transition frequencies for the parent molecule and its isotopologues (containing rare isotopes such as ^{13}C , ^{15}N , and ^{34}S) were fitted to a rotational Hamiltonian to determine the rotational constants (A, B, and C).
- **Structure Determination:** The equilibrium geometry, including the bond angles, was then derived from the rotational constants of the various isotopologues. This semi-experimental equilibrium structure (r_e) provides a highly accurate determination of the molecular geometry in the gas phase.

Computational Methodology: Ab Initio Calculations

The theoretical bond angles presented in this guide were obtained from high-level ab initio quantum chemical calculations.

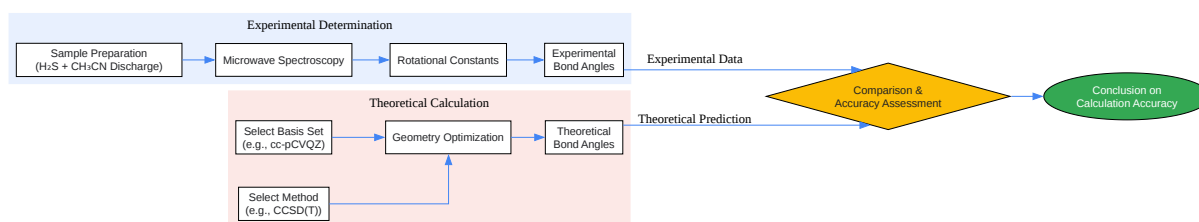
Methodology:

- **Level of Theory:** The calculations were performed using the coupled-cluster method with single, double, and perturbative triple excitations (CCSD(T)). This method is considered the "gold standard" in quantum chemistry for its high accuracy in predicting molecular properties.

- **Basis Set:** A correlation-consistent polarized core-valence quadruple-zeta (cc-pCVQZ) basis set was employed. This large and flexible basis set is necessary to accurately describe the electron distribution and, consequently, the molecular geometry.
- **Geometry Optimization:** The molecular geometry of **thiofulminic acid** was optimized without any symmetry constraints to find the minimum energy structure on the potential energy surface. The bond angles reported are from this optimized geometry.

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for assessing the accuracy of theoretical bond angle calculations against experimental data.



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